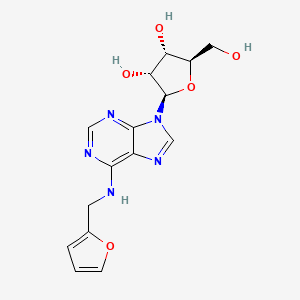

激动素核苷

描述

Kinetin riboside is a cytokinin analog that can induce apoptosis in cancer cells . It inhibits the proliferation of HCT-15 cells with an IC50 of 2.5 μM . It is also known as N6-Furfuryladenosine .

Synthesis Analysis

The synthesis of kinetin riboside and its ProTides has been reported . The process involves the use of POCl3, TEA, Et2O, L-alanine ester hydrochloride, DCM, furfurylamine, EtOH, tBuMgCl or NMI .Molecular Structure Analysis

Kinetin riboside is a purine derivative and nucleoside . It is a ribosylated form of kinetin . Vital residues in adenine phosphoribosyltransferase (APRT) and adenosine receptor (A2A-R) facilitate the binding of kinetin to these two important human cellular proteins .Chemical Reactions Analysis

Kinetin riboside has been shown to block CCND2 promoter transactivation induced by cAMP or by regulatory phosphoproteins . It also blocks cis-activation of CCND1 induced by translocation to the IgH enhancer and trans-activation of CCND2 induced by cMaf or FGFR3 over-expression .Physical And Chemical Properties Analysis

Kinetin riboside is a white solid . It is used as an anticancer and antiviral agent .科学研究应用

Cancer Treatment

Kinetin riboside has shown potential in inhibiting the proliferation of various human cancer cells, such as HCT-15 human colon cancer cells and HeLa cells. It induces apoptosis by disrupting mitochondrial membrane potential and activating caspase-3 .

Apoptosis Induction

Research indicates that Kinetin riboside can act on mouse and human tumor cells, inducing apoptosis at low concentrations. This effect has been observed in melanoma cells and is linked to its influence on mitochondrial function .

Antiproliferative Activity

Kinetin riboside displays antiproliferative activity against various human cancer cell lines and has been shown to suppress tumor growth in murine xenograft models of human leukemia and melanoma .

Cytotoxicity Analysis

Studies suggest that certain concentrations of Kinetin riboside can cause cytotoxicity, which is important for understanding its therapeutic window and potential side effects .

Targeted Inhibition

Mechanistically, Kinetin riboside has been found to block promoter transactivation induced by cAMP or regulatory phosphoproteins, affecting cell cycle regulation and potentially offering a targeted approach to cancer therapy .

Parkinson’s Disease Research

Kinetin riboside and its derivatives have been explored for their role in activating the Parkinson’s disease-associated protein PINK1. This could lead to new treatments for early-onset Parkinson’s disease caused by loss of function mutations in PINK1 .

作用机制

Target of Action

Kinetin riboside, a naturally occurring cytokinin, primarily targets the cyclin D genes, specifically Cyclin D1 (CCND1) and Cyclin D2 (CCND2) . These genes play a crucial role in cell cycle regulation, particularly the transition from the G1 phase to the S phase . Additionally, kinetin riboside has been found to interact with adenine phosphoribosyltransferase (APRT) and adenosine receptor (A2A-R) .

Mode of Action

Kinetin riboside acts as a repressor of CCND1 and CCND2 transactivation . It inhibits the transcription of CCND2 and rapidly suppresses the protein expression of cyclin D1 and D2 . This leads to cell-cycle arrest, preventing the transition from the G0/G1 phase . Furthermore, kinetin riboside blocks the transactivation of CCND1 and CCND2 induced by multiple factors .

Biochemical Pathways

Kinetin riboside affects the cell cycle regulation pathway by inhibiting the transactivation of CCND1 and CCND2 . This results in cell-cycle arrest and the prevention of cell-cycle entry from the G0/G1 phase . It also impacts the oxidative stress pathway in mammalian cells, mitigating the effects of oxidative stress .

Result of Action

Kinetin riboside causes cell-cycle arrest and induces apoptosis in tumor cells . It rapidly suppresses the protein expression of cyclin D1 and D2 in primary myeloma cells and tumor lines, leading to tumor cell–selective apoptosis and inhibition of myeloma growth in xenografted mice . In concentrations below 100 nM, kinetin riboside counteracts oxidative burst and cytotoxicity .

Action Environment

The action of kinetin riboside can be influenced by environmental factors. For instance, in the context of plant biology, kinetin riboside’s effects can be modulated by water deficiency .

安全和危害

未来方向

Kinetin riboside has shown potential therapeutic value against SARS-CoV-2 . It has been suggested that the cytoprotective and anti-aging activities of cytokinin base kinetin may be linked to its conversion to the respective riboside or ribotides that would act as hormetins in low concentrations, possibly by induction of the Nrf-2 pathway .

属性

IUPAC Name |

(2R,3R,4S,5R)-2-[6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O5/c21-5-9-11(22)12(23)15(25-9)20-7-19-10-13(17-6-18-14(10)20)16-4-8-2-1-3-24-8/h1-3,6-7,9,11-12,15,21-23H,4-5H2,(H,16,17,18)/t9-,11-,12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGLGYNQQSIUGX-SDBHATRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20874669 | |

| Record name | Kinetin riboside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20874669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4338-47-0 | |

| Record name | Kinetin riboside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4338-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine, N-furfuryl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004338470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kinetin riboside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20874669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-furanylmethyl)-1H-purin-6-amine riboside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

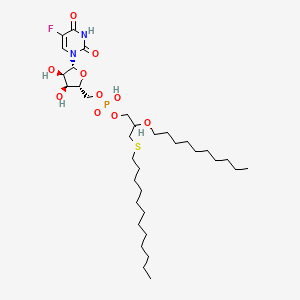

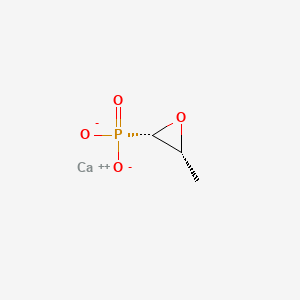

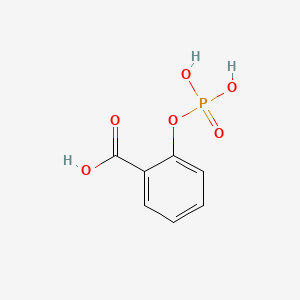

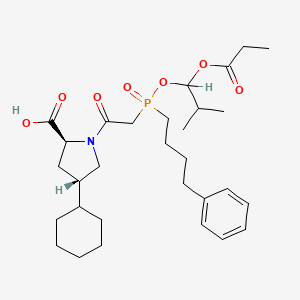

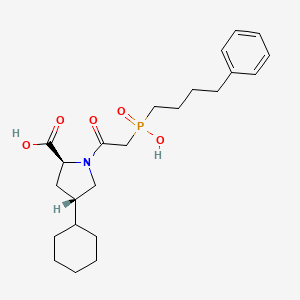

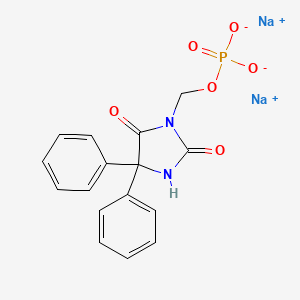

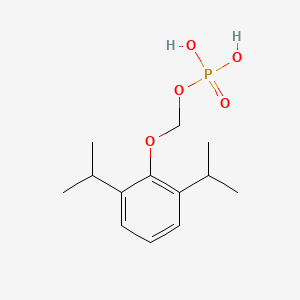

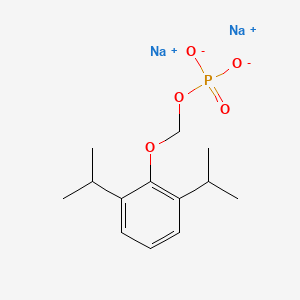

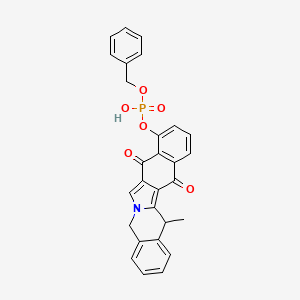

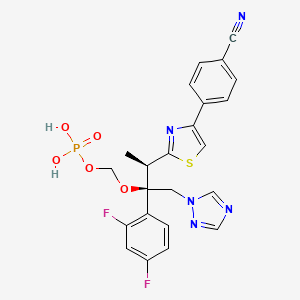

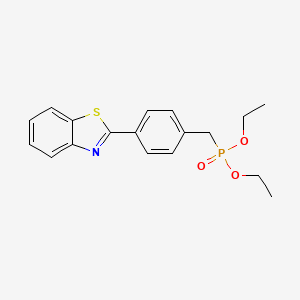

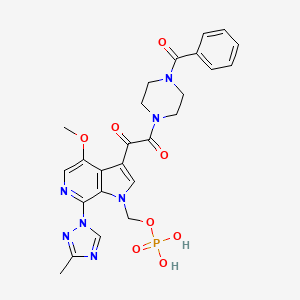

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of Kinetin Riboside and how does it interact with it?

A1: Kinetin Riboside primarily targets the transactivation of cyclin D1 (CCND1) and cyclin D2 (CCND2) genes. [, ] Although the exact mechanism remains partially elusive, research suggests that Kinetin Riboside might act by:

- Inducing transcriptional repressors: Kinetin Riboside upregulates the expression of the cAMP Response Element Modifier (CREM) isoforms, which are transcriptional repressors known to bind the CCND2 promoter. []

- Blocking transactivation: It inhibits the transactivation of CCND2 by various myeloma oncogenes, such as c-Maf and FGFR3. []

- Blocking cis-activation: It inhibits the cis-activation of CCND1 when translocated to the IgH enhancer. []

Q2: What are the downstream effects of Kinetin Riboside’s interaction with its target?

A2: By inhibiting CCND1 and CCND2 transactivation, Kinetin Riboside leads to:

- Suppression of cyclin D1 and D2 protein expression: This effect is observed in both myeloma cell lines and primary myeloma cells. [, ]

- Cell cycle arrest: Primarily G0/G1 phase arrest, due to cyclin D suppression. [, ]

- Apoptosis induction: Kinetin Riboside induces apoptosis in myeloma cells, potentially through caspase 9 cleavage and Annexin V binding. []

- Inhibition of myeloma cell growth: This effect has been observed both in vitro and in vivo, including in xenograft mouse models of myeloma. [, , ]

Q3: Does Kinetin Riboside influence β-catenin levels?

A3: Yes, Kinetin Riboside has been shown to accelerate the degradation of intracellular β-catenin through the proteasomal degradation pathway. [] This effect was observed in colorectal cancer cells, including those with mutations in adenomatous polyposis coli (APC) and β-catenin. []

Q4: Does Kinetin Riboside interact with the Parkinson's disease associated PINK1 protein?

A4: Yes, Kinetin Riboside and its synthetic ProTide derivatives have been shown to activate PINK1 in cells independent of mitochondrial depolarization. [, , ] This finding highlights their potential for treating neurodegenerative diseases like Parkinson's disease.

Q5: What is the molecular formula and weight of Kinetin Riboside?

A5: Kinetin Riboside (N6-furfuryladenosine) has the molecular formula C15H17N5O5 and a molecular weight of 347.33 g/mol. []

Q6: Is there any spectroscopic data available for Kinetin Riboside?

A6: While the provided research papers focus mainly on the biological activity of Kinetin Riboside, its spectroscopic characteristics can be found in chemical databases like PubChem and ChemSpider. UV and 1H NMR spectroscopic data have been used to confirm the structure of Kinetin Riboside and its derivatives. []

A6: The provided research papers primarily focus on the biological activity and therapeutic potential of Kinetin Riboside. There's limited information regarding its material compatibility, catalytic properties, or applications in computational chemistry.

Q7: How do structural modifications of Kinetin Riboside affect its biological activity?

A7: * Cytokinin ribosides vs. cytokinins: Studies comparing cytokinin ribosides (like Kinetin Riboside) to their corresponding cytokinin bases (like kinetin) show that the ribosides tend to be more potent inhibitors of cell growth and inducers of apoptosis. [] This suggests that the ribose moiety is crucial for these activities.* N6-substitution: Modifications to the N6-substituent of adenine can alter Kinetin Riboside's activity. For instance, N6-benzyladenosine demonstrates similar PINK1 activation and mitophagy induction as Kinetin Riboside. []* ProTide derivatives: ProTide modifications to Kinetin Riboside enhance its stability and cellular uptake, leading to improved PINK1 activation. [, ]

Q8: What is known about the stability of Kinetin Riboside?

A8: The provided research papers primarily focus on the preclinical evaluation of Kinetin Riboside. Information about its SHE regulations and compliance is not discussed in these papers.

Q9: What is known about the ADME (absorption, distribution, metabolism, excretion) of Kinetin Riboside?

A9: While detailed ADME studies are not presented in the provided research, some insights can be derived:

- Metabolism: Kinetin Riboside is thought to be bioactivated through metabolic conversion into its nucleotide form by adenosine kinase (ADK). [] Inhibition of ADK antagonizes its antiproliferative and apoptogenic effects, suggesting the importance of this metabolic step. []

- In vivo efficacy: Kinetin Riboside exhibits in vivo anti-myeloma activity in xenograft mouse models, indicating successful systemic distribution and target engagement. [, ]

Q10: What types of in vitro assays have been used to assess Kinetin Riboside’s activity?

A10: Various in vitro assays have been employed to evaluate Kinetin Riboside's effects, including:

- Reporter gene assays: Used to assess CCND2 promoter transactivation. [, ]

- Cell viability assays (MTT, MTS): To determine cytotoxicity and antiproliferative activity. [, ]

- Cell cycle analysis: To assess cell cycle arrest. [, ]

- Apoptosis assays (caspase activity, Annexin V binding): To confirm apoptotic cell death induction. [, ]

Q11: What in vivo models have been used to study Kinetin Riboside?

A11: Kinetin Riboside's efficacy has been evaluated in:

- Xenograft mouse models of myeloma: To investigate its anti-tumor activity. [, ]

- Drosophila models of Parkinson’s disease: To investigate its potential in neurodegenerative disorders. [, ]

Q12: Have any clinical trials been conducted on Kinetin Riboside?

A12: The provided research papers primarily focus on the preclinical evaluation of Kinetin Riboside. Information regarding resistance mechanisms, cross-resistance profiles, detailed toxicology data, drug delivery strategies, and specific biomarkers is limited in these papers.

Q13: What analytical methods have been used to study Kinetin Riboside?

A13: Researchers utilized various techniques to characterize and analyze Kinetin Riboside and its effects:

- Immunoblotting: To detect cyclin D1 and D2 protein expression levels. [, ]

- Flow cytometry: For cell cycle analysis and apoptosis assessment (Annexin V binding). [, , ]

- Gene expression profiling: To investigate changes in gene expression, such as CREM upregulation. []

- Affinity chromatography: Utilized to isolate cytokinin-binding proteins from wheat germ using Kinetin Riboside derivatives. [, ]

A13: The provided research primarily focuses on the preclinical assessment of Kinetin Riboside for its anticancer and potential neuroprotective properties. Information regarding its environmental impact, degradation, dissolution, solubility, analytical method validation, quality control, immunogenicity, and interactions with drug transporters and metabolizing enzymes is not discussed in these papers.

Q14: What is known about the biocompatibility of Kinetin Riboside?

A14: While specific biocompatibility studies are not presented in the provided research, some inferences can be made:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。